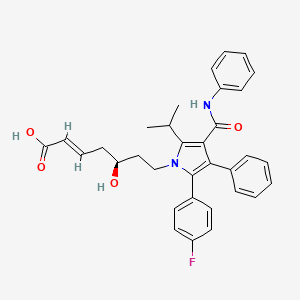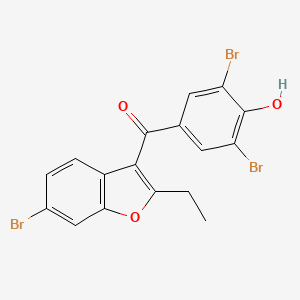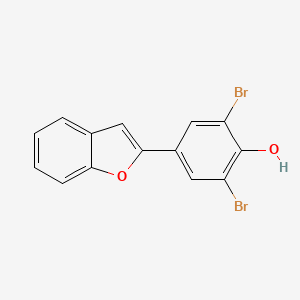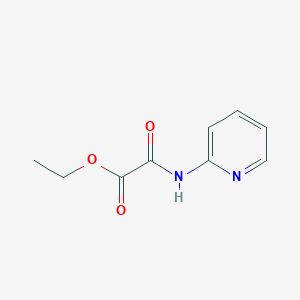
Ethyl oxo(pyridin-2-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oxo(pyridin-2-ylamino)acetate, also known as ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is often used as an impurity in the synthesis of Edoxaban, a novel oral anticoagulant . It is characterized by its solid physical form and high purity levels, typically around 97-98% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(pyridin-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and efficient product isolation .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl oxo(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires nucleophiles such as amines or thiols and may involve solvents like dichloromethane or acetonitrile.
Major Products:
Hydrolysis: Produces pyridin-2-ylamine and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl oxo(pyridin-2-ylamino)acetate has diverse applications in scientific research:
Pharmaceutical Studies: Used as an impurity standard in the synthesis of Edoxaban, aiding in quality control and analytical studies.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Research: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of ethyl oxo(pyridin-2-ylamino)acetate is primarily related to its role as an intermediate or impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways, depending on the specific application. For instance, in the context of Edoxaban synthesis, it may influence the overall pharmacokinetic and pharmacodynamic properties of the final drug product .
Vergleich Mit ähnlichen Verbindungen
2-[2-oxo-2-(2-pyridylamino)ethoxy]acetic acid: Another pyridine derivative with similar structural features.
Ethyl oxo(piperidin-1-yl)acetate: Shares the ethyl oxoacetate moiety but differs in the amine group.
Uniqueness: Ethyl oxo(pyridin-2-ylamino)acetate is unique due to its specific combination of the pyridin-2-ylamino group and the ethyl oxoacetate moiety, which imparts distinct chemical and biological properties. Its role as an impurity in Edoxaban synthesis further highlights its importance in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(pyridin-2-ylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGUHLYCAATGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
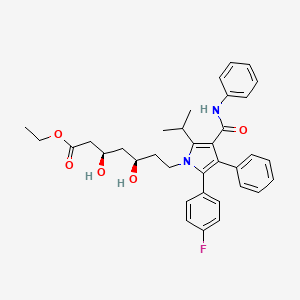

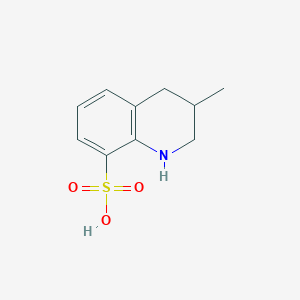
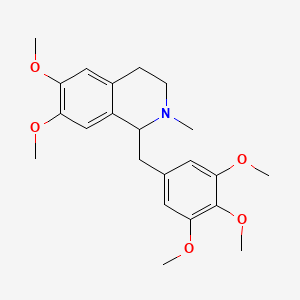
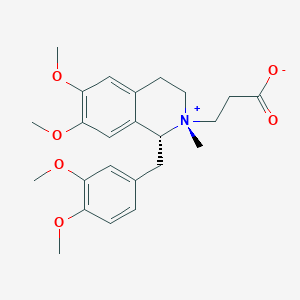
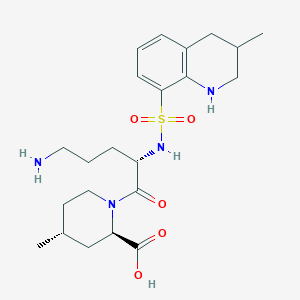
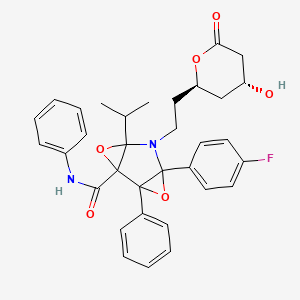
![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
